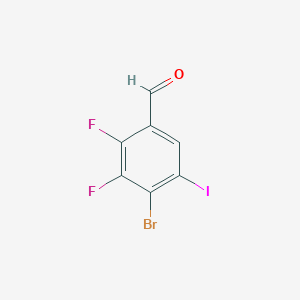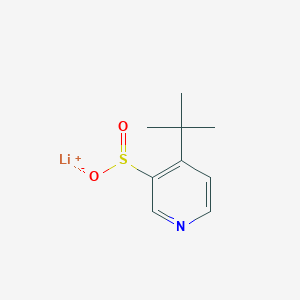
4-bromo-2,3-difluoro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-difluoro-5-iodobenzaldehyde is a molecular compound containing bromine, fluorine, and iodine atoms. It has gained significant interest in scientific research due to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-bromo-2,3-difluoro-5-iodobenzaldehyde involves several steps. One common method includes the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring .
Analyse Chemischer Reaktionen
4-Bromo-2,3-difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-difluoro-5-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2,3-difluoro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved in its action are studied to understand its potential effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3-difluoro-5-iodobenzaldehyde can be compared with other similar compounds such as:
4-Bromo-2,6-difluoroiodobenzene: This compound also contains bromine, fluorine, and iodine atoms but differs in the position of the substituents on the benzene ring.
4-Bromo-2,5-difluorobenzaldehyde: This compound has a similar structure but lacks the iodine atom, which can affect its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-bromo-2,3-difluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2IO/c8-5-4(11)1-3(2-12)6(9)7(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJIYVCXGSDUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)
![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)




![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


